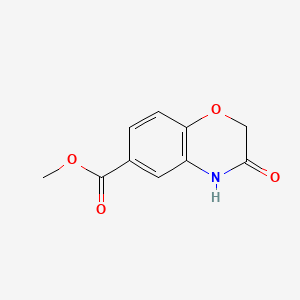

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Overview

Description

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds have been extensively studied due to their pharmacological properties, particularly as serotonin-3 (5-HT3) receptor antagonists, which are useful in treating conditions such as emesis and anxiety . The structural modifications of these compounds have led to the development of various derivatives with enhanced potency and selectivity for the 5-HT3 receptor .

Synthesis Analysis

The synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives involves several key steps. One approach includes the enantioselective synthesis of (R)- and (S)-methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates through cyclization reactions starting from monomethyl malonates . Another method involves the preparation of 3,4-dihydro-2H-1,3-benzoxazines with various substituents, which can be further modified to obtain the desired oxo derivatives .

Molecular Structure Analysis

The molecular structure of these benzoxazine derivatives has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that the oxazine ring prefers a half-chair conformation, and the presence of substituents can influence the stability of different conformers . Additionally, X-ray crystallography has been used to unambiguously establish the structure of related compounds, providing insight into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate derivatives is diverse. These compounds can undergo various reactions, such as alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activity . For instance, the reaction with α-enamino esters can lead to the formation of complex heterocyclic structures with multiple fused rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The NMR chemical shifts are particularly sensitive to the substituent effects, which can be used for configurational and conformational analysis . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds when used as therapeutic agents.

Scientific Research Applications

Chemical Synthesis and Reactivity

- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives have been studied in the context of chemical synthesis. These compounds exhibit interesting reactivity patterns, making them valuable in organic synthesis. For instance, 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives, related to methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, have been synthesized and their hydrolysis behavior has been studied, revealing insights into their chemical structure and tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Biocatalysis and Enantioselectivity

- The molecule has been the subject of research in the area of biocatalysis and stereoselective synthesis. This includes the lipase-catalyzed resolution of its derivatives, demonstrating the enantioselective potential of these compounds. For instance, the lipase-catalyzed resolution of methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates has been studied, highlighting the chemoselectivity and enantioselectivity of these reactions (Prasad et al., 2006).

Potential in Medicinal Chemistry

- Some studies have focused on the synthesis of benzoxazinyl pyrazolone arylidenes, which are derived from methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. These compounds have shown promise as antimicrobials and antioxidants, indicating potential applications in medicinal chemistry (Sonia et al., 2013).

Photoreactions and Novel Transformations

- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been studied for its unique photoreactivity. This includes research on the photochemical transformation of its derivatives to β-lactam compounds, which is a significant area of interest due to the importance of β-lactams in pharmaceuticals (Marubayashi et al., 1992).

Antimicrobial and Antibacterial Applications

- The compound and its analogs have been synthesized and evaluated for their antibacterial activities. For instance, studies have focused on the synthesis of 1,4-Benzoxazine analogues and their evaluation against various bacterial strains, revealing the potential of these compounds in antibacterial applications (Kadian et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGYGHFVLMZWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388043 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

CAS RN |

202195-67-3 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

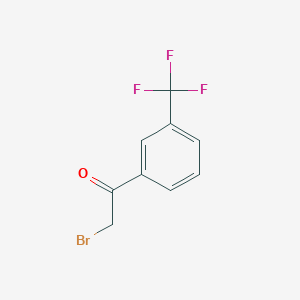

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)